1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea
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Description
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of pyrazole-based kinase inhibitors.
Scientific Research Applications
Anti-Cancer Potential
Research has shown that pyrazole derivatives, such as 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea, exhibit promising anti-cancer properties. One study synthesized two pyrazole compounds and assessed their electronic structure, physico-chemical properties, and potential as anti-cancer agents. The study found significant negative responses against human microsomal prostaglandin E synthase 1, suggesting potential efficacy in cancer treatment (Thomas et al., 2019).
Gelation Properties
Another avenue of research has explored the gelation properties of similar urea compounds. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, and the rheology and morphology of these gels can be tuned by changing the anion, offering potential applications in materials science (Lloyd & Steed, 2011).
Synthesis and In Vitro Assay for Anticancer Agents
Further studies have focused on the synthesis of 1-Aryl-3-(2-chloroethyl) ureas and their derivatives, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some of these compounds exhibited cytotoxicity comparable to or greater than established chemotherapeutic agents, highlighting their potential as anticancer drugs (Gaudreault et al., 1988).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-7-3-4-8-17(16)22-19(25)21-12-14-11-18(13-9-10-13)24(23-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGNPJOPEIRTMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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